6-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid
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Overview
Description
The compound “6-Fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid” is an organofluorine compound. It contains a trifluoromethyl group (-CF3), which is a functional group derived from the methyl group (-CH3) by replacing each hydrogen atom with a fluorine atom . The trifluoromethyl group is often used in pharmaceuticals and agrochemicals to adjust the steric and electronic properties of a lead compound .
Synthesis Analysis
The trifluoromethyl group can be introduced into compounds through various methods. For instance, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Another route to trifluoromethyl aromatics is the reaction of aryl iodides with trifluoromethyl copper .Chemical Reactions Analysis
Trifluoromethylation in organic chemistry describes any organic reaction that introduces a trifluoromethyl group into an organic compound . Trifluoromethyl-substituted compounds are often strong acids .Scientific Research Applications
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Agrochemical and Pharmaceutical Industries
- Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries .
- The major use of TFMP derivatives is in the protection of crops from pests .
- Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
- The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
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- Polyfluoroalkoxy-substituted bromobenzenes are used in the direct arylation of 5-membered ring heteroarenes using palladium catalysis .
- High yields in arylated heteroarenes were obtained using only 1 mol% of Pd(OAc) 2 catalyst with KOAc as an inexpensive base .
- This synthetic scheme is very attractive for the access to such polyfluoroalkoxy-containing arylated heteroaromatics in terms of cost, simplicity, and low environmental impact .
Safety And Hazards
Future Directions
The development of synthetic methods for adding trifluoromethyl groups to chemical compounds is actively pursued in academic research . This suggests that there could be future advancements in the synthesis and application of compounds like “6-Fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid”.
properties
IUPAC Name |
4-fluoro-3-[3-(trifluoromethyl)phenyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F4O2/c15-12-5-4-9(13(19)20)7-11(12)8-2-1-3-10(6-8)14(16,17)18/h1-7H,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPQTUZLHWCZPGC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=C(C=CC(=C2)C(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90680890 |
Source
|
Record name | 6-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90680890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid | |
CAS RN |
1261593-39-8 |
Source
|
Record name | 6-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90680890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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